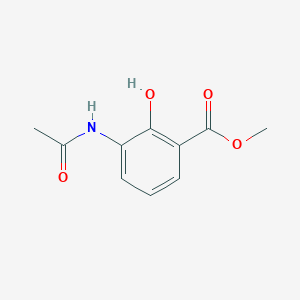

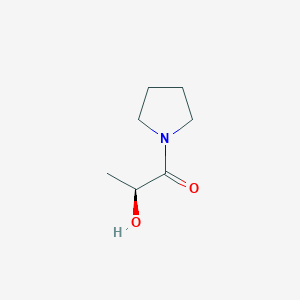

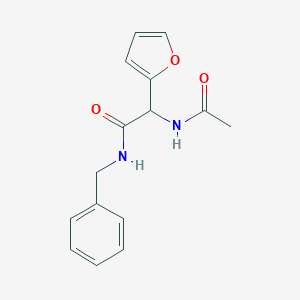

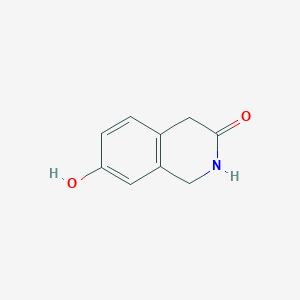

7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one and its derivatives involves several key reactions, including the Pictet-Spengler reaction. For example, a facile synthesis method for a structurally similar compound, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, demonstrates the use of diiodo- or dibromo-substituted tyrosine followed by catalytic dehalogenation, achieving high optical purity (Verschueren et al., 1992).

Molecular Structure Analysis

The molecular structure of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives can be examined through various analytical techniques. For instance, the structural details of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines were confirmed using elemental analysis, 1H NMR, IR spectroscopy, and X-ray diffraction, providing insight into the molecular interactions and configurations that characterize these compounds (Ostrovskaya et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives have been explored in various studies. For example, research on 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines highlighted their potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase, providing insights into their chemical interactions and potential therapeutic uses (Grunewald et al., 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one and its analogs, are crucial for their application in various fields. An example is the study of the crystal structure of (3R,4R)-(–)-3-Hydroxymethyl-4-phenyl-2-o-toluoyl-1,2,3,4-tetrahydroisoquinoline, which provided valuable information on its conformation and stability (Gzella et al., 2006).

Chemical Properties Analysis

The chemical properties of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives, such as reactivity towards various reagents and stability under different conditions, have been the subject of detailed investigation. For instance, the novel synthesis and pharmacological evaluation of 4-phenoxy-1,2,3,4-tetrahydroisoquinolines and their analogs demonstrate the intricate balance between structure and activity, highlighting the compound's versatile chemical properties (Giorgioni et al., 2008).

Scientific Research Applications

Anticancer Potential and Drug Discovery

Tetrahydroisoquinoline derivatives, including structures similar to 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one, have been extensively studied for their therapeutic applications. A significant area of application is in anticancer drug discovery. The tetrahydroisoquinoline scaffold is considered a 'privileged scaffold' in medicinal chemistry due to its presence in various natural compounds and synthetic drugs with a wide range of biological activities. Research indicates that tetrahydroisoquinoline derivatives have been synthesized and tested for various therapeutic activities, particularly in cancer treatment. These derivatives have shown promise as novel drug candidates for treating different types of cancers, with some mechanisms of action including inhibition of cancer cell proliferation, metastasis, and angiogenesis, as well as induction of apoptosis (Singh & Shah, 2017).

Neuroprotective and Antidepressant Properties

Another significant application of tetrahydroisoquinoline derivatives is in neuroprotection and the treatment of central nervous system disorders. Studies have highlighted the neuroprotective, antiaddictive, and antidepressant-like activities of certain tetrahydroisoquinoline compounds. These effects have been observed in animal models, indicating potential for these compounds in treating neurodegenerative diseases and mood disorders. The mechanisms underlying these protective effects may involve inhibition of monoamine oxidase, free radical scavenging properties, and modulation of the glutamatergic system (Antkiewicz‐Michaluk et al., 2018).

Antioxidant and Anti-inflammatory Effects

Research on 7-Hydroxyquinoline, a related compound, and its derivatives has shown significant biological activities, including antioxidant and anti-inflammatory effects. These properties make tetrahydroisoquinoline derivatives attractive for the development of new therapeutic agents aimed at treating various diseases characterized by oxidative stress and inflammation. The antioxidant capacity of these compounds could potentially be harnessed in the formulation of medications or supplements designed to mitigate oxidative damage in cells, which is a common pathway in the development of chronic diseases (Munteanu & Apetrei, 2021).

Antimalarial and Antiviral Applications

Tetrahydroisoquinoline derivatives have also been explored for their antimalarial and antiviral activities. The structural features of these compounds contribute to their ability to interfere with the life cycle of pathogens, providing a basis for the development of new antimalarial and antiviral drugs. This area of research is particularly relevant in the context of emerging infectious diseases and the need for effective treatments against resistant strains of pathogens (Herbert & Fournier, 2022).

Safety And Hazards

“7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one” is harmful if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection. If swallowed, rinse mouth but do not induce vomiting. If it comes in contact with skin, wash with plenty of soap and water .

properties

IUPAC Name |

7-hydroxy-2,4-dihydro-1H-isoquinolin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-2-1-6-4-9(12)10-5-7(6)3-8/h1-3,11H,4-5H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFLZARQIWIXNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.